2,3,5,6-tetramethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
2,3,5,6-Tetramethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,3,5,6-tetramethyl-substituted benzene ring linked via a sulfonamide group to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The tetrahydroquinolin component is a partially saturated bicyclic system with a ketone at the 2-position, which may confer conformational rigidity and influence hydrogen-bonding interactions.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11-9-12(2)14(4)19(13(11)3)25(23,24)21-16-6-7-17-15(10-16)5-8-18(22)20-17/h6-7,9-10,21H,5,8H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDQLSQMRDJJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the benzene sulfonamide derivative, followed by the introduction of the tetrahydroquinoline moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2,3,5,6-tetramethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydroquinoline moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and three analogs identified in the literature:
Key Observations:
Propyl-Substituted Analog : The addition of a propyl group at the 1-position of the tetrahydroquinolin ring increases molecular weight (400.54 vs. 358.45) and lipophilicity.
Dibenzooxazepin Analog : Replacement of the tetrahydroquinolin with a dibenzooxazepin ring introduces a seven-membered heterocycle containing oxygen and nitrogen. The larger, rigid structure (MW 456.54) may alter binding affinity to biological targets and reduce solubility compared to the target compound.
Trimethyl Analog (F743-0145) :
- The benzene ring lacks a methyl group at the 3-position (2,4,5-trimethyl vs. 2,3,5,6-tetramethyl), reducing steric bulk (MW 344.43 vs. 358.45).
- This modification could diminish van der Waals interactions in target binding but improve aqueous solubility.
Implications for Pharmacological Activity
- Tetramethyl vs. Trimethyl Benzene Rings : The target compound’s tetramethyl substitution likely enhances hydrophobic interactions in binding pockets compared to the trimethyl analog .
- Heterocyclic Moieties: The tetrahydroquinolin system in the target and its propyl-substituted analog may favor interactions with kinase or protease targets, whereas the dibenzooxazepin analog could target GPCRs or nuclear receptors due to its extended aromatic system.
- Synthetic Accessibility : Boronic acid reagents listed in (e.g., tetrafluorophenylboronic acids) suggest that fluorinated analogs of the benzene ring could be synthesized, though their higher cost may limit scalability.
Biological Activity
2,3,5,6-Tetramethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains. Studies have indicated its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. Mechanistic studies indicate that it may induce apoptosis in specific cancer cell lines through mitochondrial pathways.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro and in vivo models. It appears to inhibit pro-inflammatory cytokine production and reduce inflammation markers.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer cell proliferation.
- Modulation of Signaling Pathways : It has been suggested that the compound affects various signaling pathways such as NF-kB and MAPK pathways which are crucial in inflammation and cancer progression.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human breast cancer cell lines (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Activity
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in inflammatory diseases.
Q & A
Q. What are the recommended methods for synthesizing 2,3,5,6-tetramethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how can reaction efficiency be optimized?
A typical synthesis involves sulfonylation of the tetrahydroquinolin-6-amine precursor with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. Key steps include:
- Intramolecular cyclization to form the tetrahydroquinoline scaffold (see analogous methods in ).
- Reaction optimization : Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to improve yield. Monitor reaction progress via TLC or HPLC.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and sulfonamide bond formation ().
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns ().
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for crystal structure refinement (). Cross-validate with DFT calculations for electronic properties.
Q. What pharmacological screening approaches are suitable for evaluating its bioactivity?
- In vitro assays : Test antibacterial activity via broth microdilution (MIC determination) or antifungal activity using agar diffusion ().
- Anti-inflammatory screening : Measure COX-1/COX-2 inhibition via enzymatic assays.
- Dose-response studies : Use logarithmic concentration ranges (e.g., 0.1–100 µM) and triplicate replicates for statistical validity.
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values across studies)?
- Methodological audit : Compare assay conditions (e.g., cell lines, incubation times, solvent controls). For example, DMSO concentrations >1% may artifactually suppress activity ().
- Data normalization : Use internal standards (e.g., reference drugs like diclofenac for anti-inflammatory assays) to calibrate results ().
- Meta-analysis : Apply systematic review frameworks () to aggregate data from multiple studies and identify outliers.
Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?
Q. How should crystallographic data discrepancies (e.g., bond length variations) be addressed during structural refinement?
- Validation tools : Use SHELXH () to check for overfitting and apply restraints for flexible groups (e.g., methyl substituents).
- Cross-technique validation : Compare X-ray data with NMR-derived torsion angles or IR spectra for functional group consistency ().
- Thermal ellipsoid analysis : Assess anisotropic displacement parameters to identify disordered regions.
Q. What computational methods are recommended for studying structure-activity relationships (SAR) of this sulfonamide derivative?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., COX-2).
- QSAR modeling : Apply Gaussian or GAMESS for electronic descriptor calculations (e.g., HOMO-LUMO gaps, electrostatic potentials) ().
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes.
Methodological Guidance for Data Interpretation
Q. How can researchers systematically analyze conflicting results in synthetic yield or purity?
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading) ().
- Failure mode analysis : Apply Ishikawa diagrams to trace impurities to specific reaction steps (e.g., incomplete sulfonylation).
- Advanced analytics : Pair HPLC with charged aerosol detection (CAD) for non-UV-absorbing impurities.
Q. What frameworks are suitable for conducting literature reviews on sulfonamide derivatives?
- Systematic reviews : Follow PRISMA guidelines to identify, screen, and synthesize studies ().
- Thematic analysis : Code data by biological activity (e.g., antimicrobial, anticancer) and structural motifs ().
- Grey literature inclusion : Search patents (e.g., USPTO, Espacenet) for unpublished synthetic routes.
Q. How can methodological rigor be ensured in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
